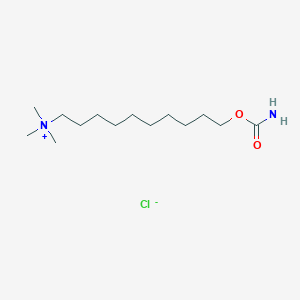
Carbamic acid, 10-(trimethylammonio)decyl ester, chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carbamic acid, 10-(trimethylammonio)decyl ester, chloride is a chemical compound with a unique structure that combines the properties of carbamic acid and a quaternary ammonium group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, 10-(trimethylammonio)decyl ester, chloride typically involves the esterification of carbamic acid with a decyl alcohol derivative that contains a trimethylammonium group. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or a Lewis acid, to facilitate the esterification process. Common solvents used in this reaction include dichloromethane and dimethyl sulfoxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, to optimize yield and purity. The use of supercritical carbon dioxide as a solvent can also enhance the efficiency of the esterification process.
化学反应分析
Types of Reactions
Carbamic acid, 10-(trimethylammonio)decyl ester, chloride can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and a strong acid or base, resulting in the formation of carbamic acid and the corresponding alcohol.
Substitution: The quaternary ammonium group can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to hydrolysis and substitution.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are commonly used.
Substitution: Nucleophiles such as hydroxide ions, cyanide ions, or thiolate ions can be used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride may be employed.
Major Products Formed
Hydrolysis: Carbamic acid and decyl alcohol.
Substitution: Various substituted quaternary ammonium compounds.
Oxidation and Reduction: Depending on the specific reaction, products may include oxidized or reduced forms of the original compound.
科学研究应用
Carbamic acid, 10-(trimethylammonio)decyl ester, chloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its potential antimicrobial properties and its ability to interact with biological membranes.
Medicine: Investigated for its potential use as a drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: Utilized in the formulation of specialty chemicals and surfactants.
作用机制
The mechanism of action of carbamic acid, 10-(trimethylammonio)decyl ester, chloride involves its interaction with molecular targets such as enzymes and cell membranes. The quaternary ammonium group can disrupt membrane integrity, leading to antimicrobial effects. Additionally, the compound can form complexes with various biomolecules, influencing their activity and stability.
相似化合物的比较
Similar Compounds
- Carbamic acid, diethyl ester
- Carbamic acid, methyl ester
- Carbamic acid, phenyl ester
Uniqueness
Carbamic acid, 10-(trimethylammonio)decyl ester, chloride is unique due to the presence of the quaternary ammonium group, which imparts distinct physicochemical properties and biological activities. This makes it particularly useful in applications where membrane interaction and antimicrobial activity are desired.
Conclusion
This compound is a versatile compound with a wide range of applications in scientific research and industry. Its unique structure and properties make it a valuable tool in various fields, from chemistry and biology to medicine and industrial processes.
属性
CAS 编号 |
63981-62-4 |
|---|---|
分子式 |
C14H31ClN2O2 |
分子量 |
294.86 g/mol |
IUPAC 名称 |
10-carbamoyloxydecyl(trimethyl)azanium;chloride |
InChI |
InChI=1S/C14H30N2O2.ClH/c1-16(2,3)12-10-8-6-4-5-7-9-11-13-18-14(15)17;/h4-13H2,1-3H3,(H-,15,17);1H |
InChI 键 |
KJPJGGLXUNKYLR-UHFFFAOYSA-N |
规范 SMILES |
C[N+](C)(C)CCCCCCCCCCOC(=O)N.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![9,10-Anthracenedione, 6,7-dichloro-1,4-bis[(5,6,7,8-tetrahydro-1-naphthalenyl)amino]-](/img/structure/B13785090.png)
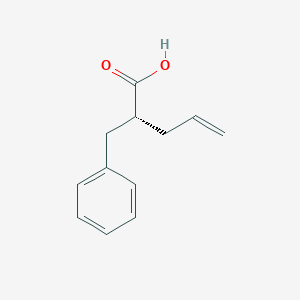
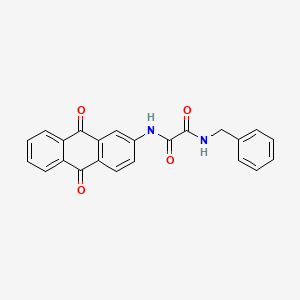
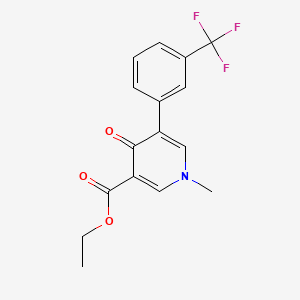

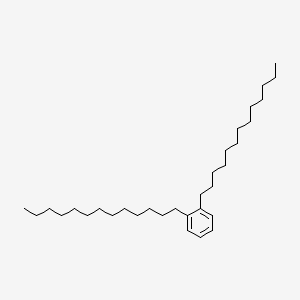
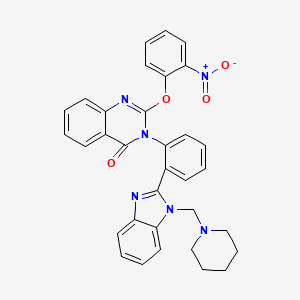

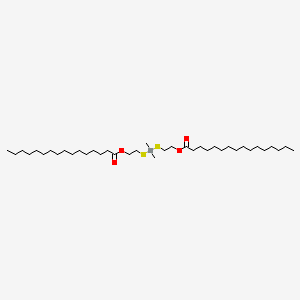
![Benzaldehyde, 4-[(4-methylphenyl)phenylamino]-](/img/structure/B13785151.png)
![6-[4-anthracen-9-yl-6-(6-cyanopyridin-2-yl)pyridin-2-yl]pyridine-2-carbonitrile](/img/structure/B13785158.png)


